molecular formula C27H21BrN2O4 B6240685 (2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 2002525-19-9

(2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No. B6240685
CAS RN: 2002525-19-9
M. Wt: 517.4
InChI Key:
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Description

The compound is a derivative of propanoic acid, which is an organic compound of the carboxylic acid class. It has a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis. The Fmoc group is a protective group for amines, and it can be removed under mildly basic conditions. The compound also contains a bromoquinoline moiety, which suggests that it might have interesting biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the Fmoc-protected amino acid with the bromoquinoline under suitable conditions. This could potentially be achieved using peptide coupling reagents like carbodiimides .


Molecular Structure Analysis

The molecular structure of the compound would be quite complex due to the presence of the aromatic fluorene and quinoline rings. The stereochemistry at the 2-position of the propanoic acid moiety is indicated as S, which means that the compound is chiral .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine on the quinoline ring could be displaced by nucleophiles in an SNAr reaction. The Fmoc group could be removed under mildly basic conditions to reveal a free amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. It’s likely to be solid at room temperature, and due to the presence of multiple aromatic rings, it’s likely to have a relatively high melting point .

Safety and Hazards

As with all chemicals, safe handling should be ensured to prevent exposure. The specific safety and hazard information would depend on the particular properties of the compound .

Future Directions

The compound could be of interest in the field of medicinal chemistry due to the presence of the biologically active quinoline moiety. Future studies could explore its biological activity and potential applications in drug discovery .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves the synthesis of the intermediate compounds, which are then used to synthesize the final product. The synthesis pathway involves the use of various chemical reactions, including coupling reactions, protection and deprotection reactions, and functional group transformations.", "Starting Materials": [ "9H-fluorene", "5-bromo-8-quinolinecarboxylic acid", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "N-hydroxysuccinimide (NHS)", "dicyclohexylcarbodiimide (DCC)", "methyl chloroformate", "2-amino-3-(2-fluorenyloxy)propanoic acid" ], "Reaction": [ "9H-fluorene is reacted with bromine to form 9-bromofluorene", "9-bromofluorene is reacted with sodium hydride to form 9-bromo-9H-fluorene", "9-bromo-9H-fluorene is reacted with N,N-dimethylformamide (DMF) and triethylamine (TEA) to form the corresponding N,N-dimethylamino derivative", "The N,N-dimethylamino derivative is reacted with diisopropylethylamine (DIPEA) and N-hydroxysuccinimide (NHS) to form the corresponding NHS ester", "5-bromo-8-quinolinecarboxylic acid is reacted with DCC and NHS to form the corresponding NHS ester", "The NHS ester of 5-bromo-8-quinolinecarboxylic acid is coupled with the NHS ester of the N,N-dimethylamino derivative to form the corresponding amide", "The amide is deprotected using methyl chloroformate to form the corresponding carboxylic acid", "The carboxylic acid is coupled with 2-amino-3-(2-fluorenyloxy)propanoic acid to form the final product, (2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid" ] }

CAS RN

2002525-19-9

Product Name

(2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Molecular Formula

C27H21BrN2O4

Molecular Weight

517.4

Purity

95

Origin of Product

United States

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